molecular formula C12H15IN4OS B4332586 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide

Cat. No. B4332586
M. Wt: 390.25 g/mol
InChI Key: UKJXQIMKSGDVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has shown promise in the treatment of B-cell malignancies.

Mechanism of Action

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide binds to the active site of BTK and inhibits its kinase activity. This leads to a downstream reduction in B-cell receptor signaling, ultimately resulting in apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against B-cell malignancies both in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. Additionally, this compound has been shown to have minimal off-target effects on other kinases.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

For 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide research include the evaluation of its efficacy in clinical trials, particularly in combination with other therapies. Additionally, further studies are needed to evaluate the safety and tolerability of this compound in humans. Finally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B-cell malignancies.

Scientific Research Applications

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies.

properties

IUPAC Name

4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN4OS/c1-8-11(13)9(2)17(16-8)6-3-4-10(18)15-12-14-5-7-19-12/h5,7H,3-4,6H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJXQIMKSGDVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=NC=CS2)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide

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